molecular formula C7H9N3O2 B1457680 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1508614-13-8

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No. B1457680
M. Wt: 167.17 g/mol
InChI Key: AHGWQQUNZYVUPU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a small organic framework that has been identified to provide potent ligands for numerous receptors . It has been referred to as a “privileged structure” due to its potential for further derivatization to discover novel receptor agonists and antagonists .


Synthesis Analysis

Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid include the interaction of imidate with corresponding hydrazides to obtain amidrazone, which was used in cyclization with esters of fluorinated acids or activated carbonyl compound .

Scientific Research Applications

  • Medicinal Chemistry

    • The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines .
    • The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
    • The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
  • Pharmaceutical Composition

    • The compound is used in the synthesis of novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines .
    • These compounds are used as selective NK-3 receptor antagonists .
    • The compounds are used in therapeutic treatments .
  • Chemical Synthesis

    • The compound is used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines .
    • The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
    • The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
  • Antimicrobial Activity

    • Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolopyrazine have been synthesized .
    • These compounds have been studied for their antimicrobial activity .
  • Chemical Synthesis

    • The compound is used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines .
    • The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
    • The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

Future Directions

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for further exploration and development of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives in the field of medicinal chemistry.

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGWQQUNZYVUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 4
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 5
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

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